molecular formula C22H18ClN3S B11977604 3-(benzylsulfanyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole

3-(benzylsulfanyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole

Cat. No.: B11977604
M. Wt: 391.9 g/mol
InChI Key: SFPPOTHOVMCBAL-UHFFFAOYSA-N
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Description

3-(benzylsulfanyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 3-(benzylsulfanyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the reaction of benzyl mercaptan with 4-chlorobenzaldehyde to form a benzylsulfanyl intermediate. This intermediate is then reacted with 4-methylphenylhydrazine and triethyl orthoformate under acidic conditions to yield the final triazole compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(benzylsulfanyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 4-position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(benzylsulfanyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

3-(benzylsulfanyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole can be compared with other 1,2,4-triazole derivatives, such as:

    Fluconazole: An antifungal agent with a similar triazole ring structure.

    Voriconazole: Another antifungal agent with enhanced activity and broader spectrum.

    Itraconazole: Known for its use in treating fungal infections. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties.

Biological Activity

3-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their ability to act as antifungal, antibacterial, anticancer, and antiviral agents. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C22H18ClN3S
  • Molecular Weight : 390.93 g/mol
  • CAS Number : 41401-20-1

The compound's structure includes a benzylsulfanyl group and two phenyl substituents that contribute to its biological activity.

Antimicrobial Activity

Triazoles are well-documented for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have reported minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL for related triazole derivatives .
  • Antifungal Activity : The triazole scaffold is crucial in the development of antifungal agents. The compound's structural features may enhance its interaction with fungal cell membranes or enzymes involved in cell wall synthesis .

Anticancer Potential

Recent studies suggest that triazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. For example:

  • Cytotoxicity Studies : In vitro studies have demonstrated that certain triazole compounds induce cytotoxic effects on various cancer cell lines. The incorporation of substituents like chlorophenyl enhances the compound's lipophilicity, potentially increasing its bioavailability and efficacy against tumor cells .

Antiviral Activity

Triazoles have also been investigated for their antiviral properties. Some studies indicate that modifications at specific positions on the triazole ring can enhance antiviral activity against viruses such as herpes simplex virus (HSV) and others .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazole compounds:

  • Substituent Effects : The presence of electron-withdrawing groups (such as chloro) and electron-donating groups (such as methyl) on the phenyl rings can significantly influence the compound's potency. For instance, compounds with higher lipophilicity tend to show increased activity due to better membrane penetration .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study synthesized several triazole derivatives and tested them against a panel of bacterial strains. The results indicated that compounds with similar structures to this compound exhibited potent antibacterial activity with MIC values comparable to established antibiotics .
  • Case Study on Anticancer Activity :
    • In vitro experiments evaluated the cytotoxic effects of various triazole derivatives on breast cancer cell lines. Results showed that modifications at the 5-position significantly enhanced anticancer activity through apoptosis induction pathways .

Properties

Molecular Formula

C22H18ClN3S

Molecular Weight

391.9 g/mol

IUPAC Name

3-benzylsulfanyl-5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C22H18ClN3S/c1-16-7-13-20(14-8-16)26-21(18-9-11-19(23)12-10-18)24-25-22(26)27-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3

InChI Key

SFPPOTHOVMCBAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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